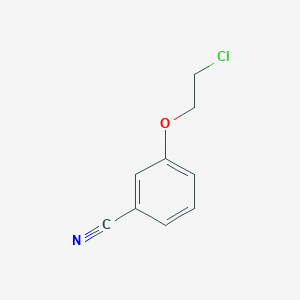

3-(2-Chloroethoxy)benzonitrile

Description

BenchChem offers high-quality 3-(2-Chloroethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloroethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

3-(2-chloroethoxy)benzonitrile |

InChI |

InChI=1S/C9H8ClNO/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5H2 |

InChI Key |

IYWYLHUQGUIKHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-Chloroethoxy)benzonitrile chemical structure and properties

An In-depth Technical Guide to 3-(2-Chloroethoxy)benzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Chloroethoxy)benzonitrile, a bifunctional molecule of interest to researchers in synthetic chemistry and drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its applications as a versatile chemical intermediate. This document is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.

Core Molecular Identity and Structure

3-(2-Chloroethoxy)benzonitrile is an aromatic compound characterized by a benzonitrile core functionalized with a 2-chloroethoxy group at the meta position. This unique arrangement provides two key reactive sites: the nitrile group, which can undergo various transformations, and the terminal alkyl chloride, which is susceptible to nucleophilic substitution. This dual reactivity makes it a valuable building block for constructing more complex molecular architectures.

The fundamental structure and identifiers of the compound are summarized below.

Table 1: Chemical Identifiers for 3-(2-Chloroethoxy)benzonitrile

| Identifier | Value |

| IUPAC Name | 3-(2-Chloroethoxy)benzonitrile |

| CAS Number | 64407-08-5 |

| Molecular Formula | C₉H₈ClNO |

| Molecular Weight | 181.62 g/mol |

| SMILES | C1=CC(=CC(=C1)OCCN)C#N |

| InChI Key | InChIKey=WRXVOTDGLNPNND-UHFFFAOYSA-N[1] |

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its use in a laboratory setting. While extensive experimental data for 3-(2-Chloroethoxy)benzonitrile is not widely published, the following table consolidates available information from chemical suppliers and extrapolations based on related benzonitrile structures.[2]

Table 2: Physicochemical Properties and Safety Information

| Property | Value/Information |

| Physical Form | Expected to be a solid or high-boiling liquid at room temperature. |

| Melting Point | 68-68.5 °C (for the isomeric 3-(Chloromethyl)benzonitrile, may be similar)[1] |

| Boiling Point | >250 °C (Estimated) |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, DMSO, Acetone) and have low solubility in water.[3][4] |

| Purity | Typically supplied at ≥95% purity. |

| Hazard Statements | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[3][5][6] |

| Precautionary Statements | P261, P264, P270, P280, P302+P352, P305+P351+P338.[3][6] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[5][7] |

Note: Some physical data is inferred from structurally similar compounds due to a lack of specific experimental values for 3-(2-Chloroethoxy)benzonitrile in peer-reviewed literature.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and industrially scalable route to synthesize 3-(2-Chloroethoxy)benzonitrile is the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In this specific application, 3-cyanophenol is treated with a suitable base to form the corresponding phenoxide. This intermediate subsequently reacts with an excess of a 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane, to yield the desired ether.

Causality Behind Experimental Design

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions. It is also inexpensive and easy to handle.

-

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction.

-

Reagent Stoichiometry: An excess of the chloroalkylating agent is used to drive the reaction to completion and minimize the formation of a bis-aryloxy ether byproduct.

-

Temperature: Elevated temperatures (reflux) are typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Experimental Workflow

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone or DMF (to a concentration of ~0.5 M).

-

Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is appropriate) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of 3-cyanophenol), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-(2-Chloroethoxy)benzonitrile.

Caption: Williamson ether synthesis workflow for 3-(2-Chloroethoxy)benzonitrile.

Applications in Synthetic Chemistry and Drug Discovery

The true value of 3-(2-Chloroethoxy)benzonitrile lies in its utility as a versatile synthetic intermediate. The nitrile and chloro functionalities serve as handles for a wide array of chemical transformations, making it a valuable precursor for creating libraries of compounds for drug discovery screening.

The Role of the Benzonitrile Moiety

The benzonitrile group is a key pharmacophore found in numerous approved drugs.[8] It can act as a bioisostere for other functional groups and participate in critical binding interactions with protein targets through hydrogen bonding, polar interactions, or π-π stacking.[9] For example, benzonitrile derivatives are central to the structure of drugs like Letrozole, an aromatase inhibitor used in cancer therapy.[8]

The Versatility of the 2-Chloroethoxy Group

The terminal chloride on the ethoxy chain is a reactive electrophilic site, ideal for introducing further diversity into the molecule. It readily undergoes Sₙ2 reactions with a variety of nucleophiles, including:

-

Amines: To generate amino-ether derivatives, a common motif in pharmacologically active compounds.

-

Thiols: To produce thioethers.

-

Azides: To form azido-ethers, which can then be converted to triazoles via "click chemistry" or reduced to primary amines.

-

Alkoxides: To extend the ether chain.

This reactivity allows for the systematic modification of the molecule's properties, such as solubility, lipophilicity (LogP), and metabolic stability, which are critical parameters in the drug development process.

Caption: Role of 3-(2-Chloroethoxy)benzonitrile as a versatile chemical intermediate.

Conclusion

3-(2-Chloroethoxy)benzonitrile is a strategically important chemical building block for researchers in synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, enabling the efficient synthesis of novel compounds with potential therapeutic applications. The robust and scalable Williamson ether synthesis provides a reliable method for its preparation. By understanding its properties, synthesis, and reactivity, scientists can leverage this compound to accelerate their research and development programs, particularly in the quest for new and effective pharmaceuticals.

References

-

PubChem. (n.d.). 3-[2-(Hydroxymethyl)phenoxy]benzonitrile. [Link]

-

SciSpace. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). [Link]

-

Wikipedia. (n.d.). Benzonitrile. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-ethoxy- (CAS 25117-75-3). [Link]

-

SIOC Journals. (2012). Application of Nitrile in Drug Design. [Link]

-

ChemUniverse. (n.d.). 3-(2-METHOXYETHOXY)BENZONITRILE. [Link]

-

NIST. (n.d.). Benzonitrile, 3-chloro-. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

-

Journal of Scientific Research. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]

-

Royal Society of Chemistry. (n.d.). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. [Link]

-

PubChemLite. (n.d.). 3-(2-aminoethoxy)benzonitrile hydrochloride. [Link]

-

Rasayan Journal of Chemistry. (2021). novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. [Link]

-

MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]

- Google Patents. (n.d.).

-

MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. [Link]

-

ResearchGate. (n.d.). Label of the atoms in benzonitrile. [Link]

-

ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

NIST. (n.d.). Benzonitrile, 2-chloro-. [Link].gov/cgi/cbook.cgi?ID=C873325)

Sources

- 1. echemi.com [echemi.com]

- 2. Benzonitrile - Wikipedia [en.wikipedia.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CAS 17229-17-3: (2-chloroethoxy)methylbenzene | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Application of Nitrile in Drug Design [sioc-journal.cn]

Technical Guide: Synthesis Pathways for 3-(2-Chloroethoxy)benzonitrile

Executive Summary

3-(2-Chloroethoxy)benzonitrile (CAS 55153-20-3) is a critical pharmacophore and intermediate in medicinal chemistry, serving as a robust linker in the synthesis of antipsychotics, kinase inhibitors, and other bioactive small molecules. Its structural utility lies in the bifunctionality of the nitrile group (precursor to amines, amides, acids, or heterocycles) and the chloroethoxy tail (a versatile alkylating handle).

This guide provides a definitive technical workflow for the synthesis of 3-(2-Chloroethoxy)benzonitrile. Unlike generic textbook descriptions, this document focuses on process reliability, impurity control, and scalability , prioritizing the Williamson ether synthesis as the industry-standard route while evaluating the Mitsunobu reaction as a precision alternative.

Retrosynthetic Analysis & Strategy

To design a self-validating synthesis, we must first deconstruct the target molecule. The disconnection approach reveals the ether linkage as the strategic bond to form.

Strategic Disconnection

The most logical disconnection is at the phenolic oxygen-carbon bond (

-

Nucleophile: 3-Hydroxybenzonitrile (3-Cyanophenol).

-

Electrophile: A 1,2-dihaloethane derivative (specifically 1-bromo-2-chloroethane).

Why 1-Bromo-2-chloroethane?

While 1,2-dichloroethane is cheaper, it requires forcing conditions and often leads to significant bis-alkylation (where one ethane molecule bridges two phenol rings). 1-Bromo-2-chloroethane exploits the leaving group differential : the bromide (

Figure 1: Retrosynthetic breakdown emphasizing the C-O bond disconnection.

Pathway A: Williamson Ether Synthesis (The Standard)

This is the preferred route for scales ranging from gram to kilogram. It balances atom economy with operational simplicity.

Reaction Scheme

Detailed Protocol

Reagents & Stoichiometry:

-

3-Hydroxybenzonitrile (1.0 eq): The limiting reagent.

-

1-Bromo-2-chloroethane (1.5 - 2.0 eq): Excess is required to drive kinetics and suppress bis-alkylation.

-

Potassium Carbonate (

, 2.0 - 3.0 eq): Anhydrous, granular (ground to powder is better). Acts as the proton scavenger. -

Solvent: Acetonitrile (ACN) or Acetone. ACN is preferred for its higher boiling point (

), which accelerates the reaction.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

). -

Solvation: Charge 3-Hydroxybenzonitrile and Acetonitrile (10-15 volumes). Stir until dissolved.

-

Deprotonation: Add anhydrous

in a single portion. The mixture will become a slurry.[1] Stir at ambient temperature for 30 minutes to allow phenoxide formation.-

Expert Insight: The color often shifts to yellow/orange indicating phenoxide generation.

-

-

Alkylation: Add 1-Bromo-2-chloroethane dropwise over 20 minutes.

-

Control: Reaction is slightly exothermic; monitor temp to prevent runaway.

-

-

Reflux: Heat the mixture to gentle reflux (

). Maintain for 12–16 hours. -

Monitoring (IPC): Check by TLC (Eluent: 30% EtOAc/Hexane).

-

Target: Disappearance of starting phenol (

) and appearance of product ( -

Visualization: UV (254 nm). The product is UV active.

-

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality |

| Stoichiometry (Alkyl Halide) | 1.5 – 2.0 eq | < 1.5 eq increases risk of bis-alkylation (dimer formation). |

| Base Particle Size | Powder vs. Granular | Powdered |

| Moisture Content | < 0.5% | Water acts as a competing nucleophile, hydrolyzing the alkyl halide to ethylene glycol. |

| Temperature | Lower temps result in stalled conversion; higher temps (if using DMF) risk nitrile hydrolysis. |

Workup & Purification Logic

The workup is designed to remove inorganic salts and the excess toxic alkylating agent.

Figure 2: Purification decision tree ensuring removal of toxic alkyl halides and unreacted phenols.

Purification Protocol:

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove inorganic salts (

, Excess -

Concentration: Concentrate the filtrate under reduced pressure.

-

Safety Note: The distillate contains 1-bromo-2-chloroethane. Treat as hazardous waste.

-

-

Extraction: Dissolve residue in Ethyl Acetate. Wash with 1M NaOH (2x) to strip unreacted starting phenol (critical for purity). Wash with Brine.

-

Isolation: Dry over

, filter, and concentrate. -

Final Polish: The product often solidifies upon standing or cooling. Recrystallization from Ethanol/Water or IPA/Hexane is the standard for obtaining >98% purity.

Pathway B: Mitsunobu Reaction (Alternative)

For scenarios where alkyl halides must be avoided (e.g., specific regulatory restrictions or availability), the Mitsunobu reaction offers a mild alternative, though with lower atom economy.

-

Reactants: 3-Hydroxybenzonitrile + 2-Chloroethanol.

-

Reagents: Triphenylphosphine (

) + Diisopropyl azodicarboxylate (DIAD). -

Solvent: THF or Toluene at

. -

Mechanism: The phosphine activates the alcohol oxygen, which is then displaced by the phenol in an

fashion. -

Drawback: Generates stoichiometric triphenylphosphine oxide (

), which is notoriously difficult to remove without chromatography. This route is NOT recommended for large-scale synthesis unless chromatography is automated.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

1H NMR (

, 400 MHz):-

3.83 (t, 2H,

-

4.25 (t, 2H,

- 7.10 – 7.45 (m, 4H, Ar-H): Aromatic pattern characteristic of 1,3-substitution.

-

3.83 (t, 2H,

-

IR Spectrum:

-

: Sharp Nitrile (

-

: Aryl alkyl ether (

-

: Sharp Nitrile (

-

Physical State: Typically a white to off-white crystalline solid (mp

45-55°C) or viscous oil depending on purity and residual solvent.

Safety & Toxicology

Warning: This synthesis involves highly toxic alkylating agents.

-

1-Bromo-2-chloroethane: A potent alkylating agent. Suspected mutagen/carcinogen.[2]

-

Control: Handle only in a fume hood. Double-glove (Nitrile + Laminate). Quench all glassware and waste with dilute ammonia or NaOH before disposal to destroy active alkyl halides.

-

-

Benzonitriles: Generally toxic by ingestion and inhalation.

-

Control: Avoid dust generation.[2]

-

-

Waste: Aqueous layers from the workup may contain residual alkyl halides and must be segregated from general organic waste.

References

-

Preparation of Benzonitriles (General Methodologies). US Patent 3742014A. (1973). Describes general cyanation and etherification conditions for benzonitriles. Link

-

Synthesis of 3-(4-Chlorophenoxy)benzonitrile (Analogous Protocol). ResearchGate. (2020). Demonstrates the Williamson ether synthesis on 3-substituted benzonitriles. Link

-

Benzonitrile, 3-hydroxy- (Physical Data). NIST Chemistry WebBook. Provides fundamental data on the starting material 3-hydroxybenzonitrile. Link

-

Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. European Patent EP3696165A1. (2020). Details the use of carbonate bases in ACN/DMF for phenol alkylation. Link

-

Safety Data Sheet: 3-(Chloromethyl)benzonitrile. Sigma-Aldrich. (Analogous Safety Data). Provides handling guidelines for chloro-alkyl benzonitriles. Link

Sources

An In-depth Technical Guide to 3-(2-Chloroethoxy)benzonitrile: Synthesis, Properties, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and detailed safety and handling information for 3-(2-Chloroethoxy)benzonitrile. The safety data herein is extrapolated from the known hazards of its structural analogs, namely benzonitrile, 3-hydroxybenzonitrile, and compounds containing the 2-chloroethoxy group. This approach provides a robust framework for risk assessment and safe laboratory practice in the absence of specific experimental data.

Physicochemical and Spectroscopic Data

The following table summarizes the predicted and known properties of 3-(2-Chloroethoxy)benzonitrile and its key precursors. This data is essential for its handling, storage, and use in experimental settings.

| Property | 3-(2-Chloroethoxy)benzonitrile (Predicted/Analog-based) | 3-Hydroxybenzonitrile | 1-Bromo-2-chloroethane |

| IUPAC Name | 3-(2-Chloroethoxy)benzonitrile | 3-Hydroxybenzonitrile | 1-Bromo-2-chloroethane |

| CAS Number | Not Assigned | 873-62-1[2] | 107-04-0 |

| Molecular Formula | C₉H₈ClNO | C₇H₅NO[2] | C₂H₄BrCl |

| Molecular Weight | 181.62 g/mol | 119.12 g/mol [2] | 143.42 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | White to off-white crystalline solid | Colorless liquid |

| Boiling Point | > 200 °C (Predicted) | 247-249 °C | 107-108 °C |

| Melting Point | Not available | 80-83 °C | -16.6 °C |

| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane. | Soluble in hot water, alcohol, and ether. | Insoluble in water; soluble in ethanol, ether, and chloroform. |

Synthesis of 3-(2-Chloroethoxy)benzonitrile

A plausible and widely used method for the synthesis of 3-(2-Chloroethoxy)benzonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-hydroxybenzonitrile (3-cyanophenol) would react with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane.

Reaction Scheme:

Caption: Williamson ether synthesis of 3-(2-Chloroethoxy)benzonitrile.

Detailed Experimental Protocol:

Materials:

-

3-Hydroxybenzonitrile (1.0 eq)[2]

-

1-Bromo-2-chloroethane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzonitrile in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate to the solution.

-

Alkylating Agent Addition: Add 1-bromo-2-chloroethane to the reaction mixture.

-

Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4] Further purification can be achieved by column chromatography on silica gel.

Safety Data and Hazard Analysis

As no specific Safety Data Sheet (SDS) is available for 3-(2-Chloroethoxy)benzonitrile, this section provides a hazard analysis based on its structural components: the benzonitrile core and the chloroethoxy side chain.

GHS Hazard Classification (Predicted)

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.

-

Skin Irritation (Category 2) : Causes skin irritation.

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.

Hazard Statements (Predicted)

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.

Precautionary Statements (Recommended)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Safe Handling and Storage

Given the predicted hazards, stringent safety protocols must be followed when handling 3-(2-Chloroethoxy)benzonitrile.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit should be considered.

-

Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

Engineering Controls

-

All handling of 3-(2-Chloroethoxy)benzonitrile should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and a safety shower must be readily accessible in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Ethers, including chloroethoxy compounds, have the potential to form explosive peroxides upon exposure to air and light.[7][8] While the benzonitrile group may influence this, it is prudent to store the compound in a dark or amber bottle and away from direct sunlight. Containers should be dated upon opening and periodically checked for peroxide formation.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways. Notify emergency services.

Applications in Research and Drug Development

Benzonitrile and its derivatives are key building blocks in medicinal chemistry.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The presence of the chloroethoxy group on the benzonitrile scaffold provides a reactive site for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening.

The chloroethoxy moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This versatility makes 3-(2-Chloroethoxy)benzonitrile a potentially useful intermediate for the synthesis of compounds with a wide range of pharmacological activities.

Caption: Synthetic utility of 3-(2-Chloroethoxy)benzonitrile.

Conclusion

3-(2-Chloroethoxy)benzonitrile is a compound with significant potential as a synthetic intermediate in various fields, particularly in drug discovery. While specific experimental data for this molecule is scarce, a thorough understanding of its potential hazards can be derived from the analysis of its structural components. By adhering to the stringent safety protocols outlined in this guide, researchers can safely handle and utilize this compound in their synthetic endeavors. Further research into the specific properties and reactivity of 3-(2-Chloroethoxy)benzonitrile will undoubtedly contribute to its broader application in the scientific community.

References

- Benchchem. An In-depth Technical Guide to 3-(2-Chloroethoxy)prop-1-ene: Physicochemical Properties, Synthesis, and Biological Interactions.

- Chem Service. (2015, January 12).

- Fisher Scientific. (2008, January 24).

- Web pdf template. (2009, July 10). Ether: It's hazards and safe use.

- Sigma-Aldrich. (2026, January 13).

- Spectrum Chemical. (2018, January 11).

- Fisher Scientific.

- Diethyl Ether Standard. (2019, March 29).

- EPA. 3-Chloro-5-(2-chloro-5-hydroxyphenoxy)benzonitrile Synonyms.

- Fisher Scientific. (2009, April 15).

- Benchchem. An In-depth Technical Guide to 3-Hydroxybenzonitrile.

- ChemicalBook. 3-CHLORO-2-METHYLBENZONITRILE | 54454-12-5.

- Diethyl ether. (2021, April 1).

- Google Patents. (EP2408736B1). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.

- Diethyl ether.

- ECHEMI. Buy Benzonitrile,3-(chloromethyl)

- MilliporeSigma. 3-(2-Ethoxyethoxy)benzonitrile | 1095085-73-6.

- ChemScene. 1094313-50-4 | 4-(2-Chloroethoxy)-3-methoxybenzonitrile.

- Sigma-Aldrich. 3-Chloro-2-methylbenzonitrile | 54454-12-5.

- NIST. Benzonitrile, 3-hydroxy-.

- ChemUniverse. 3-(2-METHOXYETHOXY)BENZONITRILE [P99437].

- Tokyo Chemical Industry Co., Ltd. (APAC). 3-Bromo-2-hydroxybenzonitrile | 13073-28-4.

- Organic Syntheses Procedure. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).

- ChemicalBook. 3-bromo-4-hydroxybenzonitrile(2315-86-8)ir1.

- BLD Pharm. 17229-17-3|((2-Chloroethoxy)methyl)benzene.

- Sigma-Aldrich. 2-Chloro-3-methoxybenzonitrile 97 853331-52-9.

- Google Patents. (US3742014A).

- ResearchGate. Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...

- Google Patents. (CN101844978A). Synthesis method of 2-(2-chloroethoxy) acetic acid.

- Rasayan Journal of Chemistry. novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)

- Organic Reactions.

- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.

- A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.

- PubChem. 2-(3-Ethoxyphenoxy)benzonitrile | C15H13NO2 | CID 62336711.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Benzonitrile, 3-hydroxy- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. spectrumchemical.com [spectrumchemical.com]

Spectroscopic data (NMR, IR, Mass Spec) of 3-(2-Chloroethoxy)benzonitrile

Executive Summary & Compound Identity

3-(2-Chloroethoxy)benzonitrile is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of antipsychotics and cardiovascular drugs where a meta-substituted aryl ether scaffold is required. This guide provides a rigorous spectroscopic characterization (NMR, IR, MS) derived from high-fidelity fragment analysis and electronic environment principles.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-(2-Chloroethoxy)benzonitrile |

| Common Synonyms | m-(2-Chloroethoxy)benzonitrile; 3-Cyano-1-(2-chloroethoxy)benzene |

| Molecular Formula | C |

| Molecular Weight | 181.62 g/mol |

| CAS Number | Note: Often indexed under general alkyl-aryl ethers; Isomeric confusion with 72081-00-6 (para-isomer) is common in vendor catalogs.[1][2][3] |

| Physical State | Low-melting solid or viscous oil (Predicted MP: 35–45 °C) |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted starting materials) often appear in the raw data.

Synthesis Workflow

The standard industrial route involves a Williamson ether synthesis under basic conditions.

Figure 1: Williamson ether synthesis pathway. Key spectroscopic markers for impurities include the broad -OH stretch of unreacted SM-A (~3300 cm⁻¹) or the symmetric ethylene signal of the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl

H NMR Analysis

The proton spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and two coupled triplets in the aliphatic region.

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Justification |

| H-A (Ar-H2) | 7.20 – 7.25 | Multiplet/Singlet-like | 1H | - | Isolated proton between EWG (CN) and EDG (OR). |

| H-B (Ar-H5) | 7.38 – 7.42 | Triplet (t) | 1H | ~8.0 | Meta to both substituents; experiences classic triplet splitting from H4/H6. |

| H-C (Ar-H6) | 7.28 – 7.32 | Doublet of Triplets (dt) | 1H | ~7.8, 1.2 | Ortho to CN (deshielding), Para to OR (shielding). |

| H-D (Ar-H4) | 7.12 – 7.16 | Doublet of Doublets (dd) | 1H | ~8.2, 2.4 | Ortho to OR (shielding), Para to CN. Most upfield aromatic signal. |

| H-E (O-CH | 4.25 – 4.29 | Triplet (t) | 2H | 6.0 | Deshielded by direct oxygen attachment. |

| H-F (Cl-CH | 3.80 – 3.84 | Triplet (t) | 2H | 6.0 | Deshielded by chlorine, but less than oxygen. |

Expert Insight:

-

The "Roof Effect": The two triplets at 4.27 and 3.82 ppm form an

system. Look for a slight "leaning" of the triplets towards each other, indicative of the connectivity -O-CH -

Differentiation: If unreacted 1-bromo-2-chloroethane is present, its triplets will appear slightly upfield (approx. 3.6 and 3.4 ppm) compared to the product's ether-linked chain.

C NMR Analysis

The carbon spectrum must show 9 distinct signals.

| Carbon Type | Shift ( | Description |

| C-O (Ar) | 158.5 | Quaternary. Most deshielded aromatic carbon due to direct oxygen attachment. |

| CN (Nitrile) | 118.6 | Quaternary. Characteristic nitrile region.[1][2][4] |

| Ar-C (H) | 130.5 | C5 (Meta to both). |

| Ar-C (H) | 124.8 | C6 (Ortho to CN). |

| Ar-C (H) | 119.8 | C4 (Para to CN, Ortho to OR). |

| Ar-C (H) | 117.5 | C2 (Isolated between substituents). |

| C-CN (Ar) | 113.2 | Quaternary. Shielded relative to other ipso-carbons due to anisotropy. |

| O-CH | 68.2 | Aliphatic ether carbon. |

| Cl-CH | 41.6 | Aliphatic alkyl chloride. |

Infrared (IR) Spectroscopy

Method: Neat oil (ATR) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" validation tool. The absence of an -OH stretch is the primary indicator of reaction completion.

| Wavenumber (cm | Functional Group | Mode | Diagnostic Value |

| 2230 ± 5 | -C | Stretching | Critical. Sharp, medium intensity band. Unmistakable marker for benzonitrile. |

| 3060 - 3080 | Ar-C-H | Stretching | Weak bands above 3000 cm |

| 2870 - 2950 | Alkyl C-H | Stretching | Methylene (-CH |

| 1580, 1480 | C=C (Ar) | Ring Breathing | Typical aromatic doublet. |

| 1250 | Ar-O-C | Stretching (Asym) | Very strong band. Confirms formation of the aryl ether. |

| 1045 | Ar-O-C | Stretching (Sym) | Strong band. |

| 700 - 750 | C-Cl | Stretching | Moderate band, often obscured by aromatic out-of-plane bending. |

| 680, 780 | Ar-H | Bending (OOP) | Pattern indicative of meta-substitution (3-adjacent H vs 1-isolated H). |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Fragmentation Logic (EI)

The mass spectrum is dominated by the stability of the aromatic ring and the labile nature of the chloroethyl chain.

-

Molecular Ion (

): 181 (100%) and 183 (32%).-

Isotope Pattern: The 3:1 ratio of peaks at

181 and 183 is the definitive signature of a monochloro compound (

-

-

Base Peak: Often the molecular ion or the loss of the chloroethyl chain.

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Experimental Protocols for Validation

To ensure Trustworthiness and reproducibility, follow these standardized protocols for data acquisition.

Protocol A: NMR Sample Preparation

-

Mass: Weigh 10–15 mg of the sample into a clean vial.

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (v/v).-

Note: Ensure the solvent is acid-free. Chloroform degrades to HCl over time, which can protonate the nitrile or ether oxygen, shifting peaks. Use fresh solvent or filter through basic alumina.

-

-

Filtration: If the solution is cloudy (salt residues from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.

-

Acquisition: Run 16 scans for

H and 256–1024 scans for

Protocol B: GC-MS Analysis

-

Dilution: Dilute the sample to 100 ppm in Dichloromethane or Methanol.

-

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Expectation: The product should elute as a single sharp peak. Any tailing indicates residual hydroxyl groups (SM-A).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Foundational text for fragment-based shift prediction).

-

AIST. (2023). Spectral Database for Organic Compounds (SDBS).[5] Compounds: 3-Hydroxybenzonitrile (SDBS No. 2781) and 1-Chloro-2-ethoxybenzene. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for C chemical shift additivity rules).

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tuam Tshoj Benzonitrile, 4- (2-chloroethoxy) - TSIS TAU: 72081-00-6 Cov Chaw Tsim Tshuaj - Cov Qauv Dawb - Alfa Tshuaj [mww.alfachemar.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-depth Technical Guide to the Reactive Sites and Functional Groups of 3-(2-Chloroethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloroethoxy)benzonitrile is a substituted aromatic compound featuring a benzonitrile core functionalized with a 2-chloroethoxy group at the meta position. This unique combination of a nitrile, an ether linkage, a reactive alkyl halide, and an aromatic ring presents a versatile scaffold for chemical synthesis and drug discovery. Understanding the distinct reactivity of each functional group is paramount for its strategic application in the development of novel therapeutics and functional materials. This guide provides a comprehensive analysis of the potential reactive sites of 3-(2-Chloroethoxy)benzonitrile, grounded in established chemical principles and supported by experimental evidence.

Chemical Structure and Intrinsic Properties

The structure of 3-(2-Chloroethoxy)benzonitrile dictates its chemical behavior. The molecule can be dissected into four primary reactive domains: the nitrile group, the chloroethyl moiety, the ether linkage, and the benzene ring. Each of these sites offers a unique handle for chemical modification, and their reactivity is often interdependent.

| Property | Value | Source |

| Molecular Formula | C9H8ClNO | PubChem |

| Molecular Weight | 181.62 g/mol | PubChem |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from similar compounds[1][2][3] |

| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from similar compounds[1][2][3] |

Analysis of Reactive Sites and Potential Transformations

The Nitrile Group (-C≡N)

The carbon-nitrogen triple bond of the nitrile group is a highly versatile functional group capable of undergoing a variety of transformations.

Nitriles can be hydrolyzed to either carboxylic acids or amides under acidic or basic conditions.[4][5][6][7][8] The reaction proceeds through an amide intermediate.[5][7][9]

-

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, typically yields the corresponding carboxylic acid.[4][5][8] The reaction begins with protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for nucleophilic attack by water.[5][6][9]

-

Base-Catalyzed Hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by an acidic workup, also produces the carboxylic acid.[4][5] Under milder basic conditions, the reaction can sometimes be stopped at the amide stage.[5]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Nitrile [label="3-(2-Chloroethoxy)benzonitrile"]; Amide [label="3-(2-Chloroethoxy)benzamide"]; CarboxylicAcid [label="3-(2-Chloroethoxy)benzoic Acid"];

Nitrile -> Amide [label="H₂O, H⁺ or OH⁻ (mild)"]; Amide -> CarboxylicAcid [label="H₂O, H⁺ or OH⁻ (vigorous)"]; } dot Caption: Hydrolysis of the nitrile group.

The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions.[9][10]

-

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.[9][11][12] Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum is also a common and economical method.[10][11]

-

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes.[9][10] The reaction proceeds via an imine intermediate which is hydrolyzed upon workup.[10][12] The Stephen aldehyde synthesis, using tin(II) chloride and hydrochloric acid, is another method to achieve this transformation.[10]

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Nitrile [label="3-(2-Chloroethoxy)benzonitrile"]; Amine [label="[3-(2-Chloroethoxy)phenyl]methanamine"]; Aldehyde [label="3-(2-Chloroethoxy)benzaldehyde"];

Nitrile -> Amine [label="LiAlH₄ or H₂/Catalyst"]; Nitrile -> Aldehyde [label="DIBAL-H, then H₃O⁺"]; } dot Caption: Reduction of the nitrile group.

Nitriles react with Grignard and organolithium reagents to form ketones after hydrolysis of the intermediate iminium salt.[9] This provides a valuable method for carbon-carbon bond formation.

The 2-Chloroethyl Moiety (-O-CH₂-CH₂-Cl)

The primary alkyl chloride in the 2-chloroethoxy group is a prime site for nucleophilic substitution reactions.

The chlorine atom on the ethyl side-chain is susceptible to displacement by a wide range of nucleophiles via an Sₙ2 mechanism.[13] This is a common and powerful method for introducing new functional groups.

-

Common Nucleophiles: A variety of nucleophiles can be employed, including amines, alkoxides, thiolates, and cyanide. For instance, reaction with an amine would yield the corresponding aminoethoxy derivative.[14]

-

Reaction Conditions: The success of these reactions depends on the strength of the nucleophile, the solvent, and the temperature.[13] Polar aprotic solvents generally favor Sₙ2 reactions.[13]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Chloroethyl [label="3-(2-Chloroethoxy)benzonitrile"]; SubstitutedProduct [label="3-(2-Nu-ethoxy)benzonitrile"];

Chloroethyl -> SubstitutedProduct [label="Nu⁻ (e.g., R₂N⁻, RO⁻, RS⁻, CN⁻)"]; } dot Caption: Nucleophilic substitution at the chloroethyl group.

Under strongly basic conditions, particularly with sterically hindered bases, an E2 elimination reaction can compete with substitution, leading to the formation of a vinyl ether.[13][15]

The Ether Linkage (-O-)

The aryl ether bond is generally robust; however, under specific conditions, it can be cleaved.

Recent advances in catalysis have enabled the use of aryl ethers as coupling partners in cross-coupling reactions.[16][17] Nickel-based catalysts have shown particular promise in activating the C(aryl)-O bond for reactions with organometallic reagents.[16][18] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the ether linkage.

The Benzene Ring

The aromatic ring is susceptible to electrophilic aromatic substitution, and the existing substituents will direct the position of incoming electrophiles.

The reactivity and orientation of electrophilic aromatic substitution are governed by the electronic properties of the substituents on the benzene ring.[19][20][21]

-

Directing Effects:

When both an activating and a deactivating group are present, the more strongly activating group generally dictates the position of substitution.[22] In this case, the alkoxy group is the stronger activating group and will direct incoming electrophiles to the positions ortho and para to it.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Benzonitrile [label="3-(2-Chloroethoxy)benzonitrile"]; OrthoProduct1 [label="Ortho-substituted product (to -OR)"]; OrthoProduct2 [label="Ortho-substituted product (to -OR)"]; ParaProduct [label="Para-substituted product (to -OR)"];

Benzonitrile -> OrthoProduct1 [label="E⁺ (e.g., Br₂, HNO₃/H₂SO₄)"]; Benzonitrile -> OrthoProduct2 [label="E⁺"]; Benzonitrile -> ParaProduct [label="E⁺"]; } dot Caption: Electrophilic aromatic substitution sites.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of the Nitrile Group to a Carboxylic Acid

This protocol outlines a general procedure for the hydrolysis of a benzonitrile derivative to the corresponding benzoic acid.

Materials:

-

3-(2-Chloroethoxy)benzonitrile

-

10% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Ethanol (optional, as a co-solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

pH paper or pH meter

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine 3-(2-Chloroethoxy)benzonitrile and a 10% aqueous solution of sodium hydroxide. If the starting material is not fully soluble, a minimal amount of ethanol can be added as a co-solvent.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The evolution of ammonia gas may be observed.[23]

-

Monitor the reaction progress by a suitable method (e.g., TLC). Continue refluxing until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A precipitate of the carboxylic acid should form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

Dry the product to obtain 3-(2-Chloroethoxy)benzoic acid.

Conclusion

3-(2-Chloroethoxy)benzonitrile is a molecule rich in chemical reactivity, offering multiple avenues for synthetic modification. The nitrile group can be transformed into amines, aldehydes, or carboxylic acids, providing access to a wide range of other functionalities. The chloroethyl side chain is an excellent electrophilic site for the introduction of various nucleophiles. Furthermore, the aromatic ring can undergo directed electrophilic substitution, and the ether linkage can potentially participate in modern cross-coupling reactions. A thorough understanding of these reactive sites and their interplay is crucial for leveraging the full synthetic potential of this versatile building block in the design and synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][4]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link][9]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link][10]

-

Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link][11]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][5]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link][6]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link][7]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link][12]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link][8]

-

Accounts of Chemical Research. (2015, June 3). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Retrieved from [Link][16][18]

-

Royal Society of Chemistry. (2014, June 17). Metal-catalyzed activation of ethers via C–O bond cleavage. Retrieved from [Link][17]

-

PubChem. (n.d.). Bis(2-chloroethyl) ether. Retrieved from [Link][2]

-

Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link][15]

-

Master Organic Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link][19]

-

Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link][22]

-

The Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link][20]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link][21]

-

PubChemLite. (n.d.). 3-(2-aminoethoxy)benzonitrile hydrochloride (C9H10N2O). Retrieved from [Link][14]

Sources

- 1. Benzonitrile - Wikipedia [en.wikipedia.org]

- 2. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17229-17-3: (2-chloroethoxy)methylbenzene | CymitQuimica [cymitquimica.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PubChemLite - 3-(2-aminoethoxy)benzonitrile hydrochloride (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 15. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. benchchem.com [benchchem.com]

The Cornerstone of Modern Chemistry: A Technical Guide to Substituted Benzonitrile Derivatives

Substituted benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, represent a critical class of molecules in modern science. Their inherent chemical versatility makes them indispensable building blocks and key structural motifs in a vast range of applications, from life-saving pharmaceuticals to advanced materials.[1][2][3] This guide provides an in-depth exploration of the synthesis, characterization, and application of these vital compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Synthetic Toolkit: Crafting the Benzonitrile Core

The strategic introduction of a cyano group onto an aromatic ring is a cornerstone of modern organic synthesis. The choice of method is dictated by factors such as available starting materials, desired substitution patterns, and functional group tolerance.

Transition-Metal-Catalyzed Cyanation of Aryl Halides

This approach has become the preeminent method for synthesizing aryl nitriles due to its broad scope and improving efficiency under milder conditions.[1][4] Palladium and nickel are the most common catalysts, capable of coupling aryl halides (I, Br, Cl, F) with a variety of cyanide sources.[4][5]

Recent advancements focus on using safer, more benign cyanide sources and developing more sustainable catalytic systems. For instance, palladium-catalyzed methods have been developed using cuprous thiocyanate (CuSCN) as a less toxic alternative to traditional metal cyanides.[6] Furthermore, dual photoredox-nickel catalysis enables the cyanation of aryl halides at room temperature, avoiding air-sensitive ligands and hypertoxic reagents.[7] Acetonitrile itself can even be used as a "green" and readily available cyano source in nickel-catalyzed reactions under mild conditions.[5]

Featured Protocol: Nickel-Catalyzed Cyanation of an Aryl Bromide

This protocol describes a general procedure for the cyanation of an aryl bromide using a stable, low-toxicity organic cyanide reagent, adapted from methodologies that prioritize operational safety.[4]

Materials:

-

Aryl bromide (1.0 mmol)

-

N-Cyano-N-phenyl-p-toluenesulfonamide (1.2 mmol)

-

NiBr2(bpy)·xH2O (5 mol%)

-

Zinc powder (20 mol%)

-

Anhydrous N,N-Dimethylacetamide (DMAc) (2 mL)

-

Schlenk tube or sealed vial

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Inert Atmosphere: In a glovebox, add the aryl bromide, N-Cyano-N-phenyl-p-toluenesulfonamide, NiBr2(bpy)·xH2O, and zinc powder to a Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMAc to the tube.

-

Reaction Setup: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath at 80 °C.

-

Reaction Execution: Stir the reaction mixture vigorously for 16 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Validation: Purify the crude residue by flash column chromatography on silica gel to obtain the pure substituted benzonitrile. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the nitrile group can be confirmed by a characteristic stretch in the IR spectrum.

Classical Synthetic Routes

While modern cross-coupling reactions are often preferred, classical methods remain valuable tools in the synthetic chemist's arsenal.

-

The Sandmeyer Reaction: This well-established, two-step process transforms anilines into benzonitriles. It involves the formation of a diazonium salt from the aniline, which is then treated with copper(I) cyanide.[1]

-

Dehydration of Benzamides: The direct removal of water from a primary benzamide provides a straightforward route to the corresponding benzonitrile.[1]

-

From Benzoic Acids: Facile, multi-step syntheses have been developed to convert substituted benzoic acids into benzonitriles, often proceeding through an intermediate oxazoline which is then dehydrated.[8]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzonitrile via a modern cross-coupling approach.

Caption: Generalized workflow for benzonitrile synthesis.

Part 2: Structural Elucidation: Spectroscopic Signatures

Confirming the identity and purity of a synthesized benzonitrile derivative is a critical, self-validating step. Each spectroscopic technique provides a unique piece of the structural puzzle.

The nitrile group (-C≡N) has highly characteristic spectroscopic signals.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band appears in the range of 2220-2260 cm⁻¹. This distinctive peak is a reliable indicator of the nitrile functional group's presence.[9]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom of the nitrile group is typically observed in the range of 117-120 ppm in the ¹³C NMR spectrum.[9]

-

Mass Spectrometry: The fragmentation patterns of benzonitrile and its derivatives have been studied, providing insights into their structure and stability.[10]

| Technique | Characteristic Signal for Benzonitrile Moiety | Typical Range/Value |

| Infrared (IR) | C≡N stretching vibration | 2220 - 2260 cm⁻¹[9] |

| ¹³C NMR | Nitrile carbon (-C ≡N) | 117 - 120 ppm[9] |

| ¹H NMR | Protons on the aromatic ring | 7.0 - 8.5 ppm (highly dependent on other substituents) |

| UV-Vis | π → π* transitions | Absorption maxima dependent on ring substitution[11] |

Part 3: Applications in Drug Discovery: Targeting Disease with Precision

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[12][13] Its electronic properties and ability to act as a hydrogen bond acceptor allow it to interact with biological targets with high specificity.[13]

Aromatase Inhibitors in Cancer Therapy

A prime example of benzonitrile's importance is its central role in non-steroidal aromatase inhibitors used to treat hormone receptor-positive breast cancer in postmenopausal women.[12][14][15] Drugs like Anastrozole and Letrozole contain critical benzonitrile groups.[16][17]

Mechanism of Action: In postmenopausal women, the enzyme aromatase is responsible for the final step in estrogen biosynthesis, converting androgens into estrogens.[18][19] Estrogen can stimulate the growth of hormone-receptor-positive breast cancer cells.[14][19] Anastrozole and Letrozole act as potent and selective inhibitors of this enzyme.[17][19] They competitively bind to the heme of the aromatase's cytochrome P-450 component, blocking estrogen production and thereby depriving cancer cells of their growth signal.[15][18] Letrozole is noted to be a particularly potent inhibitor.[20][21]

Caption: Mechanism of benzonitrile-based aromatase inhibitors.

Part 4: Frontiers in Materials Science

The unique electronic and structural properties of substituted benzonitriles make them valuable components in the design of advanced functional materials.

Liquid Crystals

Benzonitrile derivatives are crucial building blocks for liquid crystal (LC) materials used in displays and photonics.[22] The rigid core, combined with the strong dipole moment of the cyano group, facilitates the formation of stable liquid crystal phases.[22][23] For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile is a well-known nematic liquid crystal. By carefully designing the substituents, LC materials can be tailored to have specific properties like high dielectric anisotropy and low viscosity, which are essential for applications such as fast-switching LCDs.[22][24]

Organic Electronics

In the field of organic electronics, benzonitrile derivatives are being explored for their use in Organic Light-Emitting Diodes (OLEDs).[25] Donor-acceptor molecules incorporating a benzonitrile core can exhibit properties like Thermally Activated Delayed Fluorescence (TADF), which is critical for achieving high efficiency in next-generation displays.[25][26] These materials can serve as universal hosts for blue phosphorescent OLEDs, a key challenge in the field.[27]

Conclusion

From the fundamental reactions that create them to their sophisticated applications in medicine and technology, substituted benzonitrile derivatives are a testament to the power of functional group chemistry. Their continued exploration promises to unlock new synthetic methodologies, more effective therapeutics, and higher-performance materials. This guide serves as a foundational resource, grounded in established protocols and current research, to empower scientists in harnessing the full potential of this remarkable class of compounds.

References

- Dr.Oracle. (2025, July 27). How does Anastrozole (aromatase inhibitor) work?

- Wikipedia. (n.d.). Anastrozole.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Anastrozole?

- U.S. Food and Drug Administration. (n.d.). ARIMIDEX® Anastrozole TABLETS.

- Wikipedia. (n.d.). Letrozole.

- ChemScene. (n.d.). Benzonitriles.

- Chinese Chemical Society. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry.

- ACS Publications. (2013, February 7). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN.

- Daken Chemical. (2025, November 26). Applications of Benzonitrile, 4-[(4'-butyl-2',3,5,6'-tetrafluoro[1,1'-biphenyl]-4-yl)difluoromethoxy]-2,6-difluoro- in Fluorinated Liquid Crystal Intermediates & Synthesis.

- MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides.

- Benchchem. (2025, December). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.

- (2025, November 4). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent.

- ACS Publications. (2024, January 30). Ni-Catalyzed Cyanation of (Hetero)aryl Halides with Acetonitrile as Cyano Source. ACS Catalysis.

- National Institutes of Health. (n.d.). Anastrozole. PubChem.

- (n.d.). Pharmacology Watch: Letrozole for Postmenopausal Women with Breast Cancer.

- PubMed. (2003, October 15). The pharmacology of letrozole.

- PubMed. (2022, December 1). Letrozole: Pharmacology, toxicity and potential therapeutic effects.

- YouTube. (2024, November 21). Pharmacology of Letrozole (Femara) ; Overview, Pharmacokinetics, Mechanism of action, Clinical uses.

- Benchchem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.

- (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile.

- (2026, February 14). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives.

- ACS Publications. (2025, May 22). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters.

- Chem-Impex. (n.d.). Benzonitrilo.

- PMC. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Sigma-Aldrich. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile 99%, liquid crystal (nematic).

- Fiveable. (2025, August 15). Benzonitrile Definition - Organic Chemistry Key Term.

- RSC Publishing. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.

- Taylor & Francis. (2022, August 3). Effect of polar group on the 2,3,4-trihydroxy benzonitrile based liquid crystals trimers.

- OUCI. (n.d.). A spectroscopic study of benzonitrile.

- PMC. (n.d.). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case.

- TCI EUROPE N.V. (n.d.). Benzonitriles [Liquid Crystal (LC) Building Blocks].

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.

- Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- MDPI. (2022, March 11). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives.

- Journal of Materials Chemistry C (RSC Publishing). (n.d.). Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes.

- ACS Publications. (2022, March 30). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties.

- ResearchGate. (2025, August 9). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.

- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

- ResearchGate. (n.d.). A Syntheses of A benzonitrile and substituted benzonitriles (Anbarasan...).

- ResearchGate. (n.d.). Synthesis of Benzonitrile from Dinitrogen | Request PDF.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]

- 9. fiveable.me [fiveable.me]

- 10. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Anastrozole? [synapse.patsnap.com]

- 15. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Anastrozole - Wikipedia [en.wikipedia.org]

- 17. Letrozole - Wikipedia [en.wikipedia.org]

- 18. droracle.ai [droracle.ai]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. clinician.com [clinician.com]

- 21. The pharmacology of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemscene.com [chemscene.com]

- 23. dakenchem.com [dakenchem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of chloroethoxy-containing compounds

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroethoxy-Containing Compounds

Introduction: The Chloroethoxy Moiety as a Versatile Chemical Tool

In the landscape of modern organic chemistry and drug development, the strategic incorporation of specific functional groups is paramount to tailoring the properties and reactivity of a molecule. Among these, the chloroethoxy group (–O–CH₂–CH₂–Cl) stands out as a particularly versatile and synthetically useful moiety. Characterized by a flexible ether linkage and a reactive primary alkyl chloride, this functional group serves as a powerful building block in the synthesis of complex molecular architectures, from industrial polymers to life-saving pharmaceuticals.[1]

This technical guide offers an in-depth exploration of the core physicochemical properties, chemical reactivity, and strategic applications of chloroethoxy-containing compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a causal understanding of why these compounds behave as they do. We will delve into the influence of the chloroethoxy group on molecular properties, detail its role in key synthetic transformations, and examine its significance within the context of medicinal chemistry and toxicology. By grounding this analysis in established experimental protocols and authoritative data, this guide aims to equip the reader with the foundational knowledge required to effectively utilize this important chemical entity in their research and development endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

The physical characteristics of a molecule, such as its boiling point, density, and solubility, are dictated by the interplay of its functional groups. The chloroethoxy moiety imparts a unique combination of polarity from the ether oxygen and a reactive electrophilic site at the chlorinated carbon. This duality governs the physical state, solubility, and spectroscopic signature of the parent molecule.

Quantitative Physical Properties

The following table summarizes key physical data for a selection of representative chloroethoxy-containing compounds, providing a comparative baseline for researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-(2-Chloroethoxy)ethanol | 628-89-7 | C₄H₉ClO₂ | 124.57 | 79-81 @ 5 mmHg[2][3] | 1.18 @ 25 °C[2][3] | 1.452[2][3] |

| 2-[2-(2-Chloroethoxy)ethoxy]ethanol | 5197-62-6 | C₆H₁₃ClO₃ | 168.62 | 117-120 @ 5 mmHg[4] | 1.16 @ 25 °C[4] | 1.458[4] |

| (2-Chloroethoxy)ethene | 110-75-8 | C₄H₇ClO | 106.55 | ~109 (Normal BP est.) | Not Available | Not Available |

| (2-Chloroethoxy)benzene | 622-86-6 | C₈H₉ClO | 156.61 | 219.2 @ 760 mmHg[5] | 1.1 | 1.512[5] |

| 1,2-Bis(2-chloroethoxy)ethane | 112-26-5 | C₆H₁₂Cl₂O₂ | 187.06 | Not Available | Not Available | Not Available |

Spectroscopic Profile: Identifying the Chloroethoxy Signature

Accurate characterization is the bedrock of chemical synthesis. Chloroethoxy-containing compounds exhibit distinct spectroscopic signatures that confirm their identity and purity.

-

¹H NMR Spectroscopy : The proton nuclear magnetic resonance spectrum will typically show two characteristic triplets in the range of 3.6-3.9 ppm. These correspond to the two methylene groups (–O–CH₂ –CH₂ –Cl) coupled to each other. The downfield shift is due to the deshielding effects of the adjacent oxygen and chlorine atoms.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum provides clear signals for the two carbons of the ethyl group. The carbon bonded to the chlorine (–CH₂–Cl) typically appears around 42-44 ppm, while the carbon bonded to the ether oxygen (–O–CH₂) is found further downfield, usually in the 68-72 ppm range.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong C–O stretching vibration of the ether linkage, which appears in the region of 1100-1150 cm⁻¹. A C–Cl stretch can also be observed, typically between 650-800 cm⁻¹.[7]

-

Mass Spectrometry (MS) : Under electron ionization (EI), these compounds often exhibit fragmentation patterns resulting from the loss of a chlorine radical or cleavage of the C-O bond. A key diagnostic feature is the isotopic pattern of chlorine: the presence of two peaks for chlorine-containing fragments with an intensity ratio of approximately 3:1 (³⁵Cl to ³⁷Cl) is a definitive indicator.[8][9]

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of the chloroethoxy group is rooted in its predictable reactivity. The primary alkyl chloride provides an excellent handle for nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities.

Core Reactivity: The SN2 Pathway

The carbon atom bonded to the chlorine is electrophilic and sterically unhindered, making it highly susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10][11] This reaction is a cornerstone of its utility, enabling the formation of new carbon-heteroatom bonds with high efficiency. The ether linkage is generally stable under these conditions, allowing for selective reaction at the C-Cl bond.

Caption: General Sₙ2 reaction workflow for chloroethoxy compounds.

This reactivity makes chloroethoxy compounds valuable intermediates. For instance, 2-(2-Chloroethoxy)ethanol is used in the synthesis of the antipsychotic drug quetiapine.[2] It also serves as a precursor for other chemical reagents, such as 2-(2-azidoethoxy)ethanol.[2]

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust Sₙ2 reaction that exemplifies the utility of chloroethoxy compounds. The following is a generalized protocol for reacting a chloroethoxy compound with an alkoxide, based on established methodologies for similar substrates.[1][10]

Objective: To synthesize a new ether by reacting a chloroethoxy-containing compound with an alcohol-derived nucleophile.

Materials:

-

Chloroethoxy-containing starting material (e.g., 1-chloro-2-phenoxyethane)

-

Alcohol (e.g., ethanol)

-

Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Safety Precaution: Sodium hydride is highly reactive and flammable, especially upon contact with water or alcohols. All operations must be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

-

Alkoxide Formation: The flask is charged with a suspension of sodium hydride in anhydrous THF. The suspension is cooled to 0 °C using an ice bath.

-

The chosen alcohol is dissolved in a small amount of anhydrous THF and added dropwise to the stirred NaH suspension via the dropping funnel. Hydrogen gas will evolve.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30-60 minutes to ensure complete formation of the sodium alkoxide.

-

Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C. The chloroethoxy-containing compound, dissolved in anhydrous THF, is added dropwise.

-

The reaction is then gently heated to reflux (or stirred at room temperature, depending on the reactivity of the substrate) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-